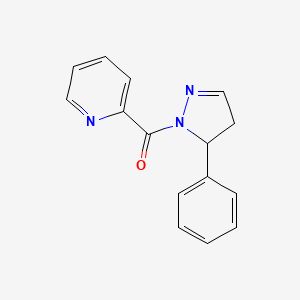
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is an organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren ist die Reaktion von 2-Pyridylcarbonylchlorid mit Phenylhydrazin, gefolgt von der Cyclisierung zur Bildung des Pyrazolinrings. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt und mittels Dünnschichtchromatographie (DC) bis zur Beendigung überwacht.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazolin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Effizienz und Sicherheit beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Elektrophilen und nukleophilen Substitutionsreaktionen können an den Phenyl- und Pyridylringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Pyrazolderivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Pyrazolinderivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht als potenzieller Medikamentenkandidat aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Fluoreszenz.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazolin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, wodurch deren Aktivität verändert wird und biologische Wirkungen erzielt werden. Die beteiligten spezifischen Pfade hängen vom Kontext der Verwendung ab, z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion der Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2-Pyridylcarbonyl)-3-phenyl-2-pyrazolin
- 1-(2-Pyridylcarbonyl)-4-phenyl-2-pyrazolin
- 1-(2-Pyridylcarbonyl)-5-methyl-2-pyrazolin
Einzigartigkeit
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazolin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Das Vorhandensein sowohl von Pyridyl- als auch von Phenylgruppen sorgt für ein Gleichgewicht zwischen elektronischen und sterischen Effekten und macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
121306-61-4 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-8-4-5-10-16-13)18-14(9-11-17-18)12-6-2-1-3-7-12/h1-8,10-11,14H,9H2 |
InChI-Schlüssel |
LMNCSUFKJVEMIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















